1-{4-[4-(2-THIENYLCARBONYL)PIPERAZINO]PHENYL}-1-ETHANONE
Overview
Description
1-{4-[4-(2-THIENYLCARBONYL)PIPERAZINO]PHENYL}-1-ETHANONE is an organic compound that features a piperazine ring substituted with a thienylcarbonyl group and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[4-(2-THIENYLCARBONYL)PIPERAZINO]PHENYL}-1-ETHANONE typically involves the reaction of 1-(4-bromophenyl)ethanone with 1-(2-thienylcarbonyl)piperazine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction. The reaction mixture is heated to a suitable temperature, often around 100°C, to ensure the completion of the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-{4-[4-(2-THIENYLCARBONYL)PIPERAZINO]PHENYL}-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst such as aluminum chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-{4-[4-(2-THIENYLCARBONYL)PIPERAZINO]PHENYL}-1-ETHANONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-{4-[4-(2-THIENYLCARBONYL)PIPERAZINO]PHENYL}-1-ETHANONE involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The piperazine ring and thienylcarbonyl group play crucial roles in the binding affinity and specificity of the compound. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}methanone
- 1-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}propanone
Uniqueness
1-{4-[4-(2-THIENYLCARBONYL)PIPERAZINO]PHENYL}-1-ETHANONE is unique due to its specific substitution pattern and the presence of both a piperazine ring and a thienylcarbonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-13(20)14-4-6-15(7-5-14)18-8-10-19(11-9-18)17(21)16-3-2-12-22-16/h2-7,12H,8-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYAOZTRYEFAUKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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